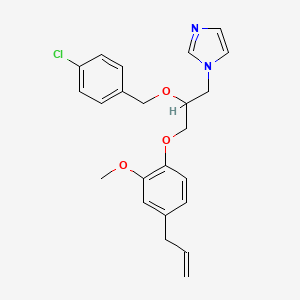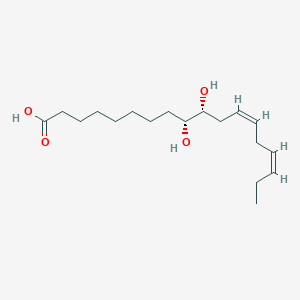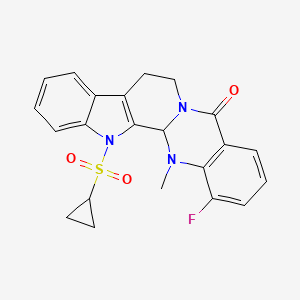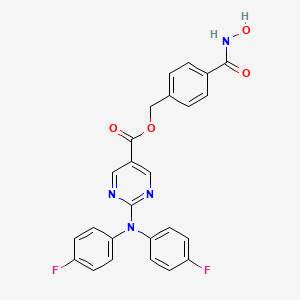![molecular formula C33H38F3N7O11 B12372157 (2S)-2-[[(1S)-1-carboxy-5-[[(2S)-2-[(6-hydrazinylpyridine-3-carbonyl)amino]-3-naphthalen-2-ylpropanoyl]amino]pentyl]carbamoylamino]pentanedioic acid;2,2,2-trifluoroacetic acid](/img/structure/B12372157.png)
(2S)-2-[[(1S)-1-carboxy-5-[[(2S)-2-[(6-hydrazinylpyridine-3-carbonyl)amino]-3-naphthalen-2-ylpropanoyl]amino]pentyl]carbamoylamino]pentanedioic acid;2,2,2-trifluoroacetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “(2S)-2-[[(1S)-1-carboxy-5-[[(2S)-2-[(6-hydrazinylpyridine-3-carbonyl)amino]-3-naphthalen-2-ylpropanoyl]amino]pentyl]carbamoylamino]pentanedioic acid;2,2,2-trifluoroacetic acid” is a complex organic molecule with potential applications in various fields such as chemistry, biology, and medicine. This compound features multiple functional groups, including carboxylic acids, amides, and hydrazines, which contribute to its reactivity and potential utility in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of such a complex molecule typically involves multiple steps, each designed to introduce specific functional groups in a controlled manner. The process may start with simpler building blocks, which are then assembled through a series of reactions such as amide bond formation, hydrazine coupling, and carboxylation. Each step requires precise reaction conditions, including specific temperatures, solvents, and catalysts, to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger volumes, ensuring consistent quality, and implementing safety measures to handle potentially hazardous reagents. Advanced techniques such as continuous flow chemistry might be employed to enhance efficiency and reduce production costs.
Analyse Chemischer Reaktionen
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: The hydrazine group can be oxidized to form different nitrogen-containing functional groups.
Reduction: The carboxylic acid groups can be reduced to alcohols or other derivatives.
Substitution: Functional groups such as the pyridine ring can participate in substitution reactions, introducing new substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydrazine group might yield azides or nitriles, while reduction of the carboxylic acids could produce primary alcohols.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound can serve as a building block for synthesizing more complex molecules. Its multiple functional groups allow for diverse chemical transformations, making it a valuable intermediate in organic synthesis.
Biology
In biological research, the compound might be used to study enzyme interactions, protein modifications, or cellular signaling pathways. Its hydrazine group, in particular, could be useful for labeling or cross-linking proteins.
Medicine
Potential medical applications include drug development, where the compound’s unique structure could be exploited to design new therapeutic agents. Its ability to interact with biological molecules might make it a candidate for targeting specific diseases.
Industry
In industry, the compound could be used in the development of new materials, such as polymers or coatings, where its functional groups provide specific properties like adhesion or reactivity.
Wirkmechanismus
The mechanism by which this compound exerts its effects depends on its interactions with molecular targets. For example, the hydrazine group might form covalent bonds with proteins, altering their function. The carboxylic acid groups could participate in hydrogen bonding or ionic interactions, influencing the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- **(2S)-2-[[(1S)-1-carboxy-5-[[(2S)-2-[(6-amino-3-pyridyl)carbonyl]amino]-3-phenylpropanoyl]amino]pentyl]carbamoylamino]pentanedioic acid
- **(2S)-2-[[(1S)-1-carboxy-5-[[(2S)-2-[(6-hydrazinylpyridine-3-carbonyl)amino]-3-phenylpropanoyl]amino]pentyl]carbamoylamino]pentanedioic acid
Uniqueness
The uniqueness of the compound lies in its specific combination of functional groups and stereochemistry. The presence of the hydrazinylpyridine moiety, in particular, distinguishes it from other similar compounds and may confer unique reactivity and biological activity.
Eigenschaften
Molekularformel |
C33H38F3N7O11 |
|---|---|
Molekulargewicht |
765.7 g/mol |
IUPAC-Name |
(2S)-2-[[(1S)-1-carboxy-5-[[(2S)-2-[(6-hydrazinylpyridine-3-carbonyl)amino]-3-naphthalen-2-ylpropanoyl]amino]pentyl]carbamoylamino]pentanedioic acid;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C31H37N7O9.C2HF3O2/c32-38-25-12-10-21(17-34-25)27(41)35-24(16-18-8-9-19-5-1-2-6-20(19)15-18)28(42)33-14-4-3-7-22(29(43)44)36-31(47)37-23(30(45)46)11-13-26(39)40;3-2(4,5)1(6)7/h1-2,5-6,8-10,12,15,17,22-24H,3-4,7,11,13-14,16,32H2,(H,33,42)(H,34,38)(H,35,41)(H,39,40)(H,43,44)(H,45,46)(H2,36,37,47);(H,6,7)/t22-,23-,24-;/m0./s1 |
InChI-Schlüssel |
PKIAQERMYBSXOA-NYTZCTPBSA-N |
Isomerische SMILES |
C1=CC=C2C=C(C=CC2=C1)C[C@@H](C(=O)NCCCC[C@@H](C(=O)O)NC(=O)N[C@@H](CCC(=O)O)C(=O)O)NC(=O)C3=CN=C(C=C3)NN.C(=O)(C(F)(F)F)O |
Kanonische SMILES |
C1=CC=C2C=C(C=CC2=C1)CC(C(=O)NCCCCC(C(=O)O)NC(=O)NC(CCC(=O)O)C(=O)O)NC(=O)C3=CN=C(C=C3)NN.C(=O)(C(F)(F)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![tert-butyl N-[8-[[(2S)-1-[(2S,4R)-4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-8-oxooctyl]carbamate](/img/structure/B12372104.png)



![2-(Difluoromethyl)-7-methoxy-3-[4-morpholin-4-yl-6-(1,4-oxazepan-4-yl)-1,3,5-triazin-2-yl]benzimidazol-5-amine](/img/structure/B12372123.png)
![2-[(2S)-4-[7-[3-amino-2-fluoro-5-methyl-6-(trifluoromethyl)phenyl]-2-[[(2R,8S)-2-fluoro-1,2,3,5,6,7-hexahydropyrrolizin-8-yl]methoxy]-7,8-dihydro-5H-pyrano[4,3-d]pyrimidin-4-yl]-1-(2-fluoroprop-2-enoyl)piperazin-2-yl]acetonitrile](/img/structure/B12372128.png)





